REACTION_CXSMILES
|
[C:1]1(=[O:8])[CH:6]=[CH:5][C:4](=[O:7])C=[CH:2]1.S(Cl)([Cl:12])(=O)=O.C(OCC)C.C(OCC)C.[CH:24]([Cl:27])(Cl)Cl>[Ag-]=O>[Cl:12][C:2]1[C:1](=[O:8])[CH:6]=[CH:5][C:4](=[O:7])[C:24]=1[Cl:27] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CC(C=C1)=O)=O
|
Name
|
petroleum ether-EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
diethyl ether chloroform
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC.C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Ag-]=O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×100 mL)
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain crude Q-6, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, 10% ethyl acetate-pet. ether)
|
Type
|
CUSTOM
|
Details
|
to afford compound Q-6 (2.3 g, 71%) as a pale yellow solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |